molecular formula C11H7F2NO B6366405 5-(3,4-Difluorophenyl)-3-hydroxypyridine;  95% CAS No. 1261901-49-8

5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%

Cat. No. B6366405
CAS RN: 1261901-49-8
M. Wt: 207.18 g/mol
InChI Key: YNBROWCQLPCLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)-3-hydroxypyridine, also known as 5-(3,4-DFPH), is a chemical compound that has been widely studied for its numerous applications in scientific research. This compound is mainly used as a reagent or catalyst in various laboratory experiments, and its ability to catalyze various chemical reactions has been demonstrated in numerous studies. 5-(3,4-DFPH) is a colorless, odorless, and relatively stable compound, making it an ideal choice for laboratory experiments.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) has been widely used in scientific research due to its ability to catalyze various chemical reactions. This compound has been used as a reagent or catalyst in a variety of experiments, including organic synthesis reactions, the synthesis of pharmaceuticals, and the synthesis of polymers. In addition, 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) has been used in the synthesis of a variety of compounds, including dyes, pigments, and fragrances.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) is not fully understood, but it is believed to involve the formation of a reactive intermediate. This intermediate is believed to be responsible for the catalytic activity of 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH). In addition, the compound is believed to be involved in the formation of a variety of other compounds, including dyes, pigments, and fragrances.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) are not fully understood. However, it is believed that the compound is not toxic to humans and animals, and it has been shown to be non-mutagenic in laboratory experiments. In addition, 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) is believed to be relatively non-reactive, making it an ideal choice for laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) in laboratory experiments is its ability to catalyze various chemical reactions. This compound is relatively stable and non-toxic, making it an ideal choice for laboratory experiments. In addition, 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) is relatively inexpensive, making it an affordable option for scientists and researchers. However, the compound is relatively reactive, and it is important to take precautions when handling it. In addition, the compound is not soluble in water, making it difficult to use in some experiments.

Future Directions

5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) has a variety of potential future applications in scientific research. One potential application is in the synthesis of polymers, as the compound has been shown to be effective in catalyzing the formation of polymers. In addition, the compound could be used to synthesize a variety of other compounds, including dyes, pigments, and fragrances. Finally, 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) could be used to synthesize pharmaceuticals, as the compound has been demonstrated to be effective in catalyzing various reactions.

Synthesis Methods

5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Sonogashira coupling. The Grignard reaction is a popular method for synthesizing 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH), as it is relatively simple and efficient. The Wittig reaction is another method that can be used to synthesize 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH), and is often used when a high yield is desired. The Sonogashira coupling is a more complex method, but it can be used to synthesize 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95%(3,4-DFPH) in high yields.

properties

IUPAC Name

5-(3,4-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-10-2-1-7(4-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBROWCQLPCLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682706
Record name 5-(3,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-49-8
Record name 5-(3,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.